(1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
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Overview
Description
(1R,5R)-3-oxa-7-azabicyclo[331]nonan-9-ol is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol typically involves the use of enantioselective construction techniques. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is closely related to the target compound . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a controlled manner.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are likely to be applied to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but different functional groups.
8-azabicyclo[3.2.1]octane: Shares the bicyclic scaffold but has different substituents and stereochemistry.
Uniqueness
(1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen atoms within its bicyclic structure. This combination of features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C7H13NO2/c9-7-5-1-8-2-6(7)4-10-3-5/h5-9H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
UGQYYCAVFWFHOP-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@@H]2COC[C@H](C2O)CN1 |
Canonical SMILES |
C1C2COCC(C2O)CN1 |
Origin of Product |
United States |
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